molecular formula C27H32N4O3 B11242219 N-(2,4-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide

N-(2,4-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B11242219
M. Wt: 460.6 g/mol
InChI Key: HMVTYGOHZQIRKB-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a dihydropyridine ring, a phenylpiperazine moiety, and a methoxy group, making it a subject of interest for various scientific research fields.

Preparation Methods

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.

    Introduction of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the phenylpiperazine is introduced to the dihydropyridine intermediate.

    Methoxy Group Addition: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

N-(2,4-DIMETHYLPHENYL)-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially forming carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(2,4-DIMETHYLPHENYL)-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE can be compared with similar compounds like:

The uniqueness of N-(2,4-DIMETHYLPHENYL)-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE lies in its combination of functional groups, which confer specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H32N4O3

Molecular Weight

460.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide

InChI

InChI=1S/C27H32N4O3/c1-20-9-10-24(21(2)15-20)28-27(33)19-31-18-26(34-3)25(32)16-23(31)17-29-11-13-30(14-12-29)22-7-5-4-6-8-22/h4-10,15-16,18H,11-14,17,19H2,1-3H3,(H,28,33)

InChI Key

HMVTYGOHZQIRKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC)C

Origin of Product

United States

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